Triethylene glycol monomethyl ether

Catalog No.
S536130
CAS No.
112-35-6
M.F
C7H16O4
CH3(OCH2CH)3OH
C7H16O4
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol monomethyl ether

CAS Number

112-35-6

Product Name

Triethylene glycol monomethyl ether

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanol

Molecular Formula

C7H16O4
CH3(OCH2CH)3OH
C7H16O4

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3

InChI Key

JLGLQAWTXXGVEM-UHFFFAOYSA-N

SMILES

COCCOCCOCCO

Solubility

6.09 M
In water, miscible
Soluble in water
Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C.
Solubility in water: miscible

Synonyms

m-PEG3-alcohol

Canonical SMILES

COCCOCCOCCO

Description

The exact mass of the compound Triethylene glycol monomethyl ether is 164.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.09 min water, misciblesoluble in watersolubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °c.solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97395. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triethylene glycol monomethyl ether is a colorless, odorless liquid with the chemical formula C₇H₁₆O₄ and a molecular weight of approximately 164.2 g/mol. It is classified as an ether and is known for its relatively low toxicity and high solubility in water. The compound is primarily utilized as a solvent and reagent in various chemical applications, particularly in the synthesis of polymers and other organic compounds. It has a boiling point ranging from 245 to 255 °C and a density of about 1.04 g/cm³ at 20 °C .

TEGME's primary function in scientific research is as a solvent or reaction medium. It does not have a specific biological mechanism of action. Its properties, such as good solubility and low volatility, make it useful for dissolving a wide range of compounds.

  • Mild skin irritant: Prolonged or repeated contact can cause skin irritation [].
  • Eye irritant: Contact with eyes can cause irritation [].
  • Inhalation hazard: Inhalation of vapors may irritate the respiratory tract [].

Solvent and Reaction Media

  • TEGME acts as a solvent for a wide range of polar and nonpolar substances.
  • Its solubility characteristics make it useful in isolating and purifying various compounds in research settings .
  • Additionally, TEGME's high boiling point (256°C) allows for its use in reactions requiring elevated temperatures Source: Sigma-Aldrich: .

Electrochemistry Research

  • TEGME's ability to dissolve electrolytes makes it a suitable component in some electrochemical research applications.
  • Studies have explored its use in the development of polymeric electrolytes for electrochemical devices Source: Sigma-Aldrich: .
Typical of ethers. It can act as a base, forming salts with strong acids and addition complexes with Lewis acids. For example, it may react with boron trifluoride to form a complex. Ethers generally exhibit relative inertness towards nucleophilic substitution reactions but can undergo cleavage under strong acidic or oxidative conditions, leading to the formation of alcohols or aldehydes .

While triethylene glycol monomethyl ether exhibits low toxicity, it can cause irritation upon contact with skin or eyes. The compound has an oral LD50 value of approximately 11,850 mg/kg in rats, indicating a relatively low acute toxicity level . Its biological activity is primarily linked to its role as a solvent in various formulations rather than any direct pharmacological effects.

Triethylene glycol monomethyl ether can be synthesized through several methods, including:

  • Esterification: Reacting triethylene glycol with methanol in the presence of an acid catalyst to produce triethylene glycol monomethyl ether.
  • Etherification: Directly reacting ethylene oxide with methanol under controlled conditions to form the ether.
  • Transesterification: Using other glycols and methanol as starting materials to yield triethylene glycol monomethyl ether through transesterification reactions.

These methods allow for the production of triethylene glycol monomethyl ether with varying degrees of purity and yield depending on the reaction conditions employed .

Triethylene glycol monomethyl ether has diverse applications across various industries:

  • Solvent: It is widely used as a solvent for paints, coatings, inks, and adhesives due to its excellent solvency properties.
  • Reagent: Employed in organic synthesis, particularly for modifying polymers and synthesizing surfactants.
  • Chemical Intermediate: It serves as an intermediate in the production of other chemicals and materials.
  • Cosmetics: Used in formulations for personal care products due to its emulsifying properties .

Research on interaction studies involving triethylene glycol monomethyl ether primarily focuses on its compatibility with other chemicals and materials. It is generally considered stable under normal conditions but may react with strong oxidizing agents. Additionally, studies have indicated that it can form stable complexes with certain Lewis acids, enhancing its utility in various chemical processes .

Triethylene glycol monomethyl ether shares structural similarities with several other compounds within the glycol ether family. Here are some comparable compounds:

Compound NameChemical FormulaMolecular WeightUnique Properties
Triethylene glycol monoethyl etherC₈H₁₈O₄178.2 g/molHigher molecular weight; used in similar applications
Diethylene glycol monomethyl etherC₆H₁₄O₄146.18 g/molLower boiling point; more volatile
Ethylene glycol monomethyl etherC₅H₁₂O₄132.16 g/molLower molecular weight; more polar

The uniqueness of triethylene glycol monomethyl ether lies in its balanced properties that make it suitable for both high-temperature applications and as a solvent in formulations requiring low toxicity levels. Its ability to act as both a solvent and a reagent sets it apart from other similar compounds, which may be more specialized or limited in their applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999)
Liquid
COLOURLESS-TO-YELLOW LIQUID.

Color/Form

Colorless liquid

XLogP3

-1

Exact Mass

164.1049

Boiling Point

249.0 °C
246 °C
249 °C

Flash Point

greater than 230 °F (USCG, 1999)
245 °F (118 °C) (OPEN CUP)
114.4 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.7

Density

1.026 (USCG, 1999)
1.0494
Relative density (water = 1): 1.05

LogP

log Kow = -1.46 (est)
-1.46 (calculated)

Appearance

Solid powder

Melting Point

-44.0 °C
Freezing point: -44 °C
-44 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DN0P4Q4I16

GHS Hazard Statements

Aggregated GHS information provided by 299 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 260 of 299 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 39 of 299 companies with hazard statement code(s):;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.50X10-3 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 10

Pictograms

Irritant

Irritant

Other CAS

112-35-6

Wikipedia

Triethylene glycol monomethyl ether

Methods of Manufacturing

Ethylene glycol monoethers are commercially manufactured by reaction of an alcohol with ethylene oxide. /Ethylene Glycol Monoethers/
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: ACTIVE

Analytic Laboratory Methods

Analyte: triethylene glycol monomethyl ether; matrix: air; procedure: gas chromatography with flame ionization detection
Analyte: triethylene glycol monomethyl ether; matrix: domestic and industrial wastewater; procedure: high resolution gas chromatography with mass spectrometry and high-performance liquid chromatography

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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